molecular formula C20H23FN2O3S B11344583 N-(4-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11344583
M. Wt: 390.5 g/mol
InChI Key: RTMUAHHIHCPEFS-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluorophenyl group, a methylphenyl group, and a methanesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the piperidine derivative.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Addition of the Methanesulfonyl Group: The final step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(4-Fluorophenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl and methylphenyl groups may facilitate binding to certain enzymes or receptors, while the methanesulfonyl group can influence the compound’s reactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorophenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H23FN2O3S/c1-15-2-4-16(5-3-15)14-27(25,26)23-12-10-17(11-13-23)20(24)22-19-8-6-18(21)7-9-19/h2-9,17H,10-14H2,1H3,(H,22,24)

InChI Key

RTMUAHHIHCPEFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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